C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride
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Overview
Description
C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing two carbons, one oxygen atom, and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride typically involves cyclization reactions. One common method is the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization and alkylation steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride has shown promise in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit the growth of cancer cells by interfering with cellular signaling pathways or inducing apoptosis (programmed cell death).
Comparison with Similar Compounds
C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride is unique due to its specific structural features and biological activities. Similar compounds include other oxadiazoles and related heterocyclic compounds, such as furadiazoles and thiadiazoles. These compounds share the oxadiazole ring but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3.ClH/c10-5-8-11-12-9(16-8)6-1-3-7(4-2-6)13(14)15;/h1-4H,5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJOARZYLQZECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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